molecular formula C11H12N2O B2445986 4-(1,2,3,6-Tetrahydropyridine-1-carbonyl)pyridine CAS No. 2380041-38-1

4-(1,2,3,6-Tetrahydropyridine-1-carbonyl)pyridine

Cat. No.: B2445986
CAS No.: 2380041-38-1
M. Wt: 188.23
InChI Key: RAALQPAUTRBXNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,2,3,6-Tetrahydropyridine-1-carbonyl)pyridine is a heterocyclic compound that features a pyridine ring fused with a tetrahydropyridine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,2,3,6-Tetrahydropyridine-1-carbonyl)pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine derivative with a tetrahydropyridine precursor in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium or platinum complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes steps such as purification through crystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-(1,2,3,6-Tetrahydropyridine-1-carbonyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or halides. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various substituted pyridine and piperidine derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

4-(1,2,3,6-Tetrahydropyridine-1-carbonyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1,2,3,6-Tetrahydropyridine-1-carbonyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, leading to reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3,4-Tetrahydropyridine
  • 1,2,3,6-Tetrahydropyridine
  • 2,3,4,5-Tetrahydropyridine

Uniqueness

4-(1,2,3,6-Tetrahydropyridine-1-carbonyl)pyridine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Unlike other tetrahydropyridine derivatives, this compound features a carbonyl group at the 1-position, enhancing its reactivity and potential for forming diverse chemical bonds .

Properties

IUPAC Name

3,6-dihydro-2H-pyridin-1-yl(pyridin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c14-11(10-4-6-12-7-5-10)13-8-2-1-3-9-13/h1-2,4-7H,3,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAALQPAUTRBXNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1)C(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.